molecular formula C19H21NO4S B5731454 ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B5731454
M. Wt: 359.4 g/mol
InChI Key: VJBIDAXFIFLMJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related heterocyclic compounds involves multi-component reactions, where different starting materials are combined under specific conditions to yield the desired product. For instance, studies describe the one-pot synthesis of related compounds through reactions involving amino-crotonate, phenyl isothiocyanates, and dichloroacetyl chloride, highlighting the diversity of synthetic routes available for constructing such complex molecules (Pekparlak et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides detailed information about the geometric arrangement of atoms within the molecule. For example, the crystal structure analysis of a similar compound revealed its planar geometry and intermolecular hydrogen bonding, offering insights into the structural aspects that contribute to its stability and reactivity (Menati et al., 2020).

Chemical Reactions and Properties

The reactivity of such compounds towards various chemical reagents is a key area of study, as it informs about the potential chemical transformations they can undergo. Research has shown that related compounds can react with active methylene compounds to synthesize fused heterocyclic systems, indicating their versatility in chemical reactions (Mohareb & Mohamed, 2001).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Investigations into related compounds have detailed their crystallization in various space groups, offering a glimpse into the factors that influence their physical stability and solubility (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are integral to their applications in synthesis and material science. Detailed studies on related compounds have explored their reactivity patterns, providing valuable information on how these molecules interact with different chemical reagents and the types of reactions they can participate in (Wardaman, 2000).

properties

IUPAC Name

ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-23-19(22)17-13-8-6-10-15(13)25-18(17)20-16(21)11-24-14-9-5-4-7-12(14)2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIDAXFIFLMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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